![molecular formula C13H15N3OS B5660468 1-(2,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5660468.png)
1-(2,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific thiol and ethanone derivatives. For example, one study detailed the preparation of a molecule through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, showcasing the type of chemical reactions utilized in synthesizing complex triazole and thioether compounds (Xu et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography to reveal the geometrical configuration of atoms within a compound. The structure of similar compounds, such as 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, has been elucidated using this method, demonstrating the importance of molecular structure determination in understanding compound properties (Liu et al., 2010).
Chemical Reactions and Properties
The chemical behavior of such compounds includes their reactivity towards other chemicals, which can lead to the formation of novel derivatives. For instance, organocatalytic azide-ketone [3+2] cycloaddition reactions have been reported for the synthesis of 1,5-disubstituted 4-thio-1,2,3-triazoles from 1-aryl-2-(arylthio)ethanones, highlighting the diverse chemical reactions these compounds can undergo (Ramachary et al., 2015).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-5-11(9(2)6-8)12(17)7-18-13-14-10(3)15-16-13/h4-6H,7H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPNQFDUSLIUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NNC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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